molecular formula C17H16Cl2N2O B5702954 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone

1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5702954
M. Wt: 335.2 g/mol
InChI Key: JYPCNPRHNHLGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, also known as DCBQ or Emodin Quinoxaline (EQ), is a synthetic compound that has been widely used in scientific research. DCBQ is a quinoxaline derivative that has been synthesized by several methods. It has been found to have potential applications in the fields of pharmacology and biochemistry due to its mechanism of action and physiological effects.

Mechanism of Action

1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone exerts its effects through the inhibition of protein kinase activity. It has been found to inhibit the activity of several protein kinases, including protein kinase C, protein kinase A, and mitogen-activated protein kinase. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been found to inhibit the expression of several genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models. However, 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has some limitations for use in lab experiments. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One area of research could focus on the development of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone analogs with improved potency and selectivity. Another area of research could focus on the use of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone and to determine its potential applications in the treatment of other diseases.

Synthesis Methods

1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be synthesized by several methods, including the reaction of 3,4-dichlorobenzylamine with 3,3-dimethylacrylic acid, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3,4-dichlorobenzylamine with 3,3-dimethylacryloyl chloride, followed by cyclization with hydrazine hydrate. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can also be synthesized through the reaction of 3,4-dichlorobenzaldehyde with 3,3-dimethyl-1,2-diaminopropane, followed by cyclization with acetic anhydride.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been used in scientific research due to its potential applications in the fields of pharmacology and biochemistry. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3,3-dimethyl-4H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-17(2)16(22)21(15-6-4-3-5-14(15)20-17)10-11-7-8-12(18)13(19)9-11/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPCNPRHNHLGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1)CC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

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